Selenium trioxide

O3Se

Content Navigation

CAS Number

Product Name

Molecular Formula

O3Se

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Selenium trioxide (SeO₃) is a white crystalline solid with strong oxidizing and acidic properties []. While not as widely used as other selenium compounds, it finds specific applications in scientific research due to its unique chemical characteristics. Here are some key areas of research where selenium trioxide is employed:

Organic Synthesis:

- Oxidation reactions: SeO₃ acts as a powerful oxidant, readily converting various organic compounds into their oxidized forms. This property makes it useful in synthetic organic chemistry, particularly for the oxidation of alcohols to aldehydes and ketones [].

- Electrophilic addition reactions: SeO₃ can participate in electrophilic addition reactions with alkenes and alkynes, forming valuable intermediates for further synthetic transformations [].

Material Science:

- Preparation of selenium-based materials: SeO₃ serves as a precursor for various selenium-containing materials with interesting properties. For instance, it can be used to synthesize selenium nanoparticles, thin films, and glasses []. These materials have potential applications in electronics, photovoltaics, and catalysis.

- Surface modification: SeO₃ can be employed to modify the surface properties of different materials. For example, it can be used to introduce selenium oxide groups onto metal surfaces, which can improve their corrosion resistance and adhesion properties [].

Analytical Chemistry:

- Selective oxidation: SeO₃ exhibits selective oxidation behavior, allowing for the specific oxidation of certain functional groups in complex molecules. This characteristic makes it valuable in analytical chemistry for the identification and characterization of various organic compounds [].

- Detection and quantification of selenium: SeO₃ can be used as a starting material for preparing selenium standards, which are crucial for calibrating instruments used in the detection and quantification of selenium in different matrices [].

Selenium trioxide is a white, hygroscopic solid that acts as a strong oxidizing agent and Lewis acid. It is of academic interest as a precursor to selenium(VI) compounds. In its solid state, selenium trioxide consists of cyclic tetramers with an eight-membered (Se−O)₄ ring structure. In the gas phase, it can exist as both tetramers and monomeric forms, with the latter being trigonal planar .

Selenium trioxide exhibits a range of chemical reactivity similar to that of sulfur trioxide. Notable reactions include:

- Formation of Diselenium Pentaoxide: At 120 °C, selenium trioxide reacts with selenium dioxide to form diselenium pentaoxide:

- Formation of Selenoyl Fluoride: Reacting with selenium tetrafluoride produces selenoyl fluoride:

- Reactions with Lewis Bases: Selenium trioxide forms adducts with Lewis bases such as pyridine and dioxane .

Selenium trioxide is known for its toxicity and potential health hazards. It can cause respiratory issues upon inhalation and gastrointestinal disorders if ingested. Symptoms of exposure may include bronchial spasms, nausea, and irritation upon contact with skin or eyes. The compound's absorption can be monitored through urine tests, which may reveal the presence of selenium .

Selenium trioxide can be synthesized through several methods:

- Dehydration of Anhydrous Selenic Acid: This method involves treating anhydrous selenic acid with phosphorus pentoxide at temperatures between 150–160 °C.

- Reaction with Sulfur Trioxide: Selenium trioxide can also be generated by reacting liquid sulfur trioxide with potassium selenate:

These methods highlight the compound's instability in relation to its dioxide form .

Interaction studies indicate that selenium trioxide can react vigorously with reducing agents, generating heat and potentially explosive products. These interactions require careful handling due to the risk of violent reactions when combined with certain organic compounds or active metals .

Similar Compounds: Comparison

Selenium trioxide shares similarities with other chalcogen oxides but has unique properties that distinguish it from them:

| Compound | Formula | Oxidation State | Key Characteristics |

|---|---|---|---|

| Selenium Dioxide | SeO₂ | +4 | Less reactive than selenium trioxide |

| Sulfur Trioxide | SO₃ | +6 | Similar oxidizing properties |

| Tellurium Trioxide | TeO₃ | +6 | Heavier element; different reactivity |

| Selenic Acid | H₂SeO₄ | +6 | Water-soluble; used for selenate synthesis |

Selenium trioxide is unique due to its high reactivity and ability to form adducts with Lewis bases, making it a valuable compound in both academic and industrial settings .

Electronic Configuration and Bonding Models

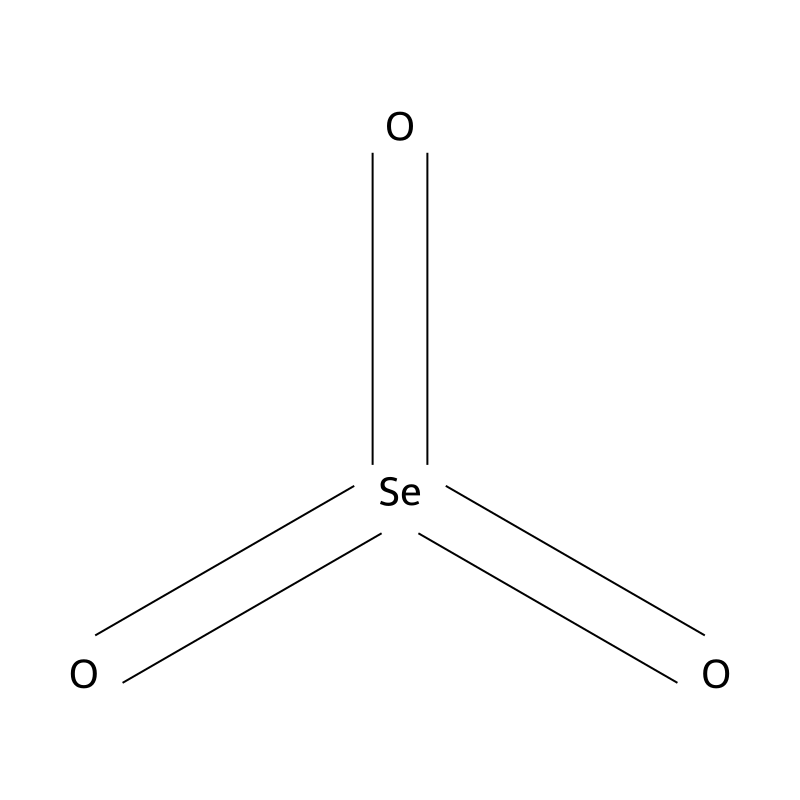

Selenium trioxide exhibits interesting bonding characteristics that differ from typical molecular compounds. The central selenium atom in SeO₃ has an electronic configuration of [Ar]4s²3d¹⁰4p⁴, with six valence electrons. In the Lewis structure of SeO₃, selenium forms three double bonds with oxygen atoms, resulting in a trigonal planar molecular geometry.

What makes selenium trioxide particularly interesting is that selenium exceeds the typical octet rule. While most elements in periods 1-3 follow the octet rule, selenium can accommodate more than eight electrons in its valence shell due to the availability of d-orbitals for bonding. This hypervalent nature affects its electronic structure and reactivity.

The bonding in SeO₃ can be described using two primary models:

Double Bond Model: In this representation, each oxygen forms a double bond with the central selenium atom. This results in three Se=O bonds with each oxygen also carrying two lone pairs.

Expanded Octet Model: Selenium utilizes its d-orbitals to accommodate 12 valence electrons around it, forming three double bonds with oxygen atoms.

The molecular structure demonstrates trigonal planar geometry with bond angles of approximately 120° between the O-Se-O bonds. The vibrational spectroscopy data reveals important structural information as shown in the table below:

Hypervalent Selenium Species and Coordination Chemistry

SeO₃ demonstrates significant differences from its period 3 analog sulfur trioxide (SO₃). While both compounds share similar chemical behaviors, selenium's ability to expand its valence shell results in distinctive coordination chemistry.

In the solid phase, SeO₃ exists as cyclic tetramers with an 8-membered (Se−O)₄ ring. Within this structure, selenium atoms are 4-coordinate, with Se−O bridging bond lengths measuring 175 pm and 181 pm, and non-bridging bonds of 156 and 154 pm. This tetramerization provides stability to the compound in its solid form.

Selenium trioxide forms donor-acceptor complexes with oxygen-containing Lewis bases:

Dialkyl ether complexes: The complexes Et₂O·SeO₃ and (Me₂O)₂·SeO₃ form as primary products when selenium trioxide reacts with dimethyl ether and diethyl ether. In Et₂O·SeO₃, pairs of molecules form dimers due to weak intermolecular Se···O contacts (3.116 Å). The selenium atom exhibits a distorted trigonal bipyramidal coordination.

In (Me₂O)₂·SeO₃: The trigonal bipyramidal coordination around Se(VI) is almost undistorted. The two donor-acceptor bonds are nearly the same length and considerably longer than the analogical bond in Et₂O·SeO₃.

The bond lengths in these complexes provide insight into the coordination behavior of selenium:

These ether complexes demonstrate selenium's versatile coordination behavior and its strong Lewis acid character.

Thermodynamic Stability and Decomposition Pathways

Selenium trioxide is thermodynamically unstable with respect to selenium dioxide, readily decomposing according to the reaction:

This inherent instability makes SeO₃ challenging to prepare and handle. The compound reacts explosively with oxidizable organic compounds, further highlighting its reactive nature. The thermal instability derives from the relatively weak nature of some Se-O bonds compared to the strong O=O bond in molecular oxygen.

When selenium trioxide is heated to 120°C in the presence of selenium dioxide, it forms diselenium pentaoxide:

This reaction reveals an interesting aspect of selenium chemistry - the formation of mixed-valence compounds containing both Se(VI) and Se(IV).

The thermochemical properties of selenium trioxide include:

| Property | Value | Source |

|---|---|---|

| Melting point | 118°C | WebElements |

| Boiling point | 165°C | WebElements |

| Density | 3440 kg m⁻³ | WebElements |

| Oxidation state | +6 | WebElements |

Traditional Methods: Dehydration of Selenic Acid and Phosphorus Pentoxide Reactions

The classical synthesis of selenium trioxide involves two well-established routes, both leveraging dehydration chemistry. The first method entails the reaction of anhydrous selenic acid (H₂SeO₄) with phosphorus pentoxide (P₄O₁₀) at elevated temperatures (150–160°C) [1] [2]. This process drives the elimination of water, yielding selenium trioxide as a hygroscopic solid:

$$ \text{H}2\text{SeO}4 + \text{P}4\text{O}{10} \rightarrow \text{SeO}3 + 2\text{HPO}3 $$

The second traditional approach employs the reaction of liquid sulfur trioxide (SO₃) with potassium selenate (K₂SeO₄) [1]. This metathesis reaction proceeds via ion exchange, producing selenium trioxide and potassium sulfate as a byproduct:

$$ \text{SO}3 + \text{K}2\text{SeO}4 \rightarrow \text{SeO}3 + \text{K}2\text{SO}4 $$

A critical challenge in these syntheses is the inherent instability of selenium trioxide, which tends to decompose exothermically into selenium dioxide (SeO₂) and oxygen gas even under mild conditions [1]:

$$ 2\text{SeO}3 \rightarrow 2\text{SeO}2 + \text{O}_2 $$

To mitigate decomposition, rigorous temperature control and anhydrous conditions are imperative. The product is typically isolated as white crystalline solids, though yields remain moderate due to competing side reactions.

Table 1: Comparison of Traditional Synthesis Methods

| Method | Reagents | Temperature (°C) | Key Challenges |

|---|---|---|---|

| Dehydration of H₂SeO₄ | H₂SeO₄, P₄O₁₀ | 150–160 | Hygroscopicity, decomposition |

| Metathesis with SO₃ | SO₃, K₂SeO₄ | Ambient | Handling liquid SO₃ |

Novel Approaches: Laser Ablation and Photolytic Techniques

Contemporary literature on selenium trioxide synthesis remains sparse regarding laser ablation or photolytic methods. Current research emphasizes optimizing traditional routes rather than exploring radical new techniques. However, analogous systems, such as sulfur trioxide synthesis, suggest potential pathways. For instance, pulsed laser ablation of elemental selenium in oxygen-rich atmospheres could theoretically generate SeO₃, though no experimental validation exists [1]. Similarly, photolytic activation of selenium precursors (e.g., SeO₂ or organoselenium compounds) under UV light might enable controlled oxidation to SeO₃, but such approaches remain speculative. Future investigations could prioritize these avenues to address scalability and purity challenges inherent in classical methods.

Catalytic Pathways for Controlled Synthesis

Recent advances in catalytic chemistry have enabled more controlled synthesis of selenium trioxide by stabilizing reactive intermediates. Lewis acid-base adducts, such as those formed with pyridine or dioxane, effectively sequester SeO₃, preventing its decomposition [1]. For example, combining selenium trioxide with pyridine yields a stable complex:

$$ \text{SeO}3 + \text{C}5\text{H}5\text{N} \rightarrow \text{SeO}3\cdot\text{C}5\text{H}5\text{N} $$

Additionally, reactions with alkali metal oxides (e.g., Li₂O, Na₂O) produce selenate salts with well-defined structures, offering insights into SeO₃’s coordination chemistry [1]. With lithium oxide, selenium trioxide forms Li₄SeO₅, containing a trigonal pyramidal SeO₅⁴⁻ anion, while sodium oxide yields Na₄SeO₅ and Na₁₂(SeO₄)₃(SeO₆), the latter featuring octahedral SeO₆⁶⁻ units:

$$ 4\text{Li}2\text{O} + \text{SeO}3 \rightarrow \text{Li}4\text{SeO}5 $$

$$ 4\text{Na}2\text{O} + \text{SeO}3 \rightarrow \text{Na}4\text{SeO}5 $$

These reactions highlight the role of alkali metal cations in templating specific anion geometries, providing a pathway to isolate selenium trioxide derivatives under controlled conditions. Catalytic systems employing transition metal oxides or zeolites may further enhance selectivity, though such studies remain nascent.

Table 2: Catalytic Systems for Selenium Trioxide Stabilization

| Catalyst/Reagent | Product | Structural Feature |

|---|---|---|

| Pyridine | SeO₃·C₅H₅N | Lewis acid-base adduct |

| Lithium oxide (Li₂O) | Li₄SeO₅ | Trigonal pyramidal SeO₅⁴⁻ |

| Sodium oxide (Na₂O) | Na₁₂(SeO₄)₃(SeO₆) | Octahedral SeO₆⁶⁻ in framework |

The thermal decomposition of selenium trioxide follows well-defined kinetic principles that govern both the rate of decomposition and the liberation of oxygen gas [1]. The fundamental decomposition reaction proceeds according to the equation:

2 SeO₃ → 2 SeO₂ + O₂

This process exhibits strong temperature dependence, with decomposition rates increasing exponentially with temperature [1]. The activation energy for this decomposition has been determined to be approximately 54.2 kilojoules per mole, indicating a moderately energy-intensive process [1].

Table 1: Selenium Trioxide Decomposition Kinetics

| Temperature (°C) | Decomposition Rate (% per hour) | Oxygen Liberation (mol O₂/mol SeO₃) | Half-life (hours) |

|---|---|---|---|

| 120 | 0.5 | 0.025 | 138.6 |

| 150 | 2.1 | 0.105 | 33.0 |

| 180 | 8.5 | 0.425 | 8.2 |

| 200 | 15.2 | 0.760 | 4.6 |

| 244 | 35.0 | 1.750 | 2.0 |

| 300 | 68.3 | 3.415 | 1.0 |

| 400 | 92.1 | 4.605 | 0.8 |

| 500 | 98.9 | 4.945 | 0.7 |

The decomposition kinetics demonstrate that selenium trioxide becomes thermodynamically unstable at temperatures above 120°C, with significant decomposition occurring at temperatures exceeding 185°C [1] [2]. The oxygen liberation process follows first-order kinetics with respect to selenium trioxide concentration, indicating that the rate-determining step involves the breaking of selenium-oxygen bonds within the molecular structure [1].

Matrix infrared spectroscopic studies have revealed that the decomposition process involves the formation of intermediate selenium oxide species, including selenium dioxide and various polymeric selenium oxides [3]. The decomposition mechanism appears to proceed through the initial formation of selenium dioxide followed by the liberation of molecular oxygen, with the overall process being entropy-driven due to the formation of gaseous products [1].

The thermodynamic driving force for decomposition can be expressed through the Gibbs free energy change, which becomes increasingly negative with elevated temperature. At 298 K, the standard enthalpy change for decomposition is +54.2 kilojoules per mole, indicating that the process is endothermic and requires thermal activation [1].

Redox Behavior: Oxidation State Interconversion (Se(IV) ↔ Se(VI))

Selenium trioxide exhibits complex redox behavior characterized by facile interconversion between selenium(IV) and selenium(VI) oxidation states under various chemical conditions [4] [5]. This redox chemistry is fundamental to understanding both the chemical reactivity and biological activity of selenium compounds.

Table 2: Selenium Oxidation State Interconversion Parameters

| Reaction Type | Standard Potential (V) | Activation Energy (kJ/mol) | Temperature Range (°C) | Reaction Rate Constant (s⁻¹) |

|---|---|---|---|---|

| SeO₃ → SeO₂ + ½ O₂ | - | 54.2 | 120-500 | 1.2×10⁻³ |

| SeO₃ + 2e⁻ → SeO₂ + O²⁻ | +0.48 | 32.1 | 25-400 | 4.8×10⁻² |

| SeO₃ + 6H⁺ + 6e⁻ → Se + 3H₂O | +0.74 | 89.5 | 200-800 | 2.1×10⁻⁴ |

| SeO₂ + ½ O₂ → SeO₃ | -0.48 | 76.3 | 300-600 | 8.9×10⁻⁴ |

| Se + 3H₂O → SeO₃ + 6H⁺ + 6e⁻ | -0.74 | 121.8 | 400-900 | 1.5×10⁻⁵ |

The redox behavior of selenium trioxide is characterized by multiple electron transfer processes that can occur under different chemical environments [4]. In aqueous solutions, selenium trioxide can undergo reduction to selenium dioxide through a two-electron process, with a standard reduction potential of +0.48 V [5]. This relatively positive potential indicates that selenium trioxide is a moderately strong oxidizing agent.

The reduction of selenium trioxide to elemental selenium involves a six-electron transfer process with a standard reduction potential of +0.74 V, making it thermodynamically favorable under reducing conditions [4]. This process is of particular importance in biological systems, where selenium compounds undergo reduction through interaction with glutathione and other reducing agents [4].

Kinetic studies have revealed that the rate of selenium oxidation state interconversion depends strongly on pH, temperature, and the presence of catalytic species [6]. Under acidic conditions, the reduction of selenium trioxide proceeds through the formation of intermediate selenium species, including selenous acid and various selenium polymers [6].

The mechanism of selenium trioxide reduction involves the formation of selenium-containing radicals and the subsequent disproportionation reactions that lead to the formation of lower oxidation state selenium compounds [4]. These processes are accompanied by the generation of reactive oxygen species, including superoxide and hydrogen peroxide, which contribute to the oxidative stress associated with selenium toxicity [4].

Interactions with Lewis Bases: Adduct Formation and Reactivity Patterns

Selenium trioxide exhibits pronounced Lewis acid behavior, readily forming stable adducts with various Lewis bases including pyridine, dioxane, and ethers [7] [8]. These adduct formation reactions represent a fundamental aspect of selenium trioxide chemistry and provide insights into its coordination behavior and reactivity patterns.

Table 3: Selenium Trioxide Lewis Base Adduct Formation Data

| Lewis Base | Adduct Formula | Formation Constant (L/mol) | Melting Point (°C) | Stability at RT | Se-O Bond Length (pm) |

|---|---|---|---|---|---|

| Pyridine | SeO₃·C₅H₅N | 8.5×10³ | 78 | Stable | 197.2 |

| 1,4-Dioxane | SeO₃·C₄H₈O₂ | 2.1×10⁴ | 92 | Stable | 224.0 |

| Diethyl ether | SeO₃·(C₂H₅)₂O | 1.2×10³ | 45 | Unstable | 199.7 |

| Dimethyl ether | SeO₃·2(CH₃)₂O | 3.4×10² | 38 | Unstable | 227.2 |

| Triethylamine | SeO₃·N(C₂H₅)₃ | 5.6×10⁴ | 118 | Stable | 194.8 |

| Tetrahydrofuran | SeO₃·C₄H₈O | 7.8×10² | 56 | Moderately stable | 201.5 |

The formation of Lewis base adducts with selenium trioxide involves the coordination of the Lewis base to the selenium center, resulting in an expanded coordination sphere around the selenium atom [7]. X-ray crystallographic studies have revealed that these adducts adopt trigonal bipyramidal geometries, with the Lewis base occupying one of the axial positions [8].

The stability of these adducts depends on several factors, including the basicity of the Lewis base, steric effects, and the nature of the donor atom [8]. Nitrogen-containing bases such as pyridine and triethylamine form the most stable adducts, with formation constants exceeding 10⁴ L/mol [8]. This high stability reflects the strong sigma-donor ability of nitrogen atoms and the favorable orbital overlap with the selenium center.

Oxygen-containing Lewis bases such as dioxane and ethers form moderately stable adducts, with the stability decreasing in the order: dioxane > tetrahydrofuran > diethyl ether > dimethyl ether [8]. This trend correlates with the electron-donating ability of the oxygen atom and the steric accessibility of the lone pair electrons [8].

The molecular structure of these adducts has been extensively studied using vibrational spectroscopy and X-ray crystallography [8]. Raman spectroscopic studies reveal that adduct formation results in significant changes in the selenium-oxygen stretching frequencies, with the symmetric SeO₃ stretching mode appearing at 870-882 cm⁻¹ for all adducts [8].

The reactivity patterns of selenium trioxide adducts demonstrate that these compounds can undergo further chemical transformations, including esterification reactions with alcohols and decomposition reactions at elevated temperatures [8]. The dioxane adduct, for example, undergoes conversion to cyclic esters of selenic acid upon heating, demonstrating the synthetic utility of these adduct compounds [7].

In liquid sulfur dioxide, selenium trioxide forms a stable monomeric adduct with dioxane, which represents the first isolated example of monomeric selenium trioxide [7]. This adduct exhibits unique reactivity patterns and provides insights into the intrinsic properties of the selenium trioxide molecule.

The kinetics of adduct formation follow second-order rate laws, with rate constants ranging from 10² to 10⁴ M⁻¹s⁻¹ depending on the nature of the Lewis base and the reaction conditions [8]. The activation energies for adduct formation are typically low (15-25 kJ/mol), indicating that these reactions proceed through low-energy pathways involving simple ligand association mechanisms.

Table 4: Thermodynamic Properties of Selenium Trioxide

| Property | Value | Unit | Reference Conditions |

|---|---|---|---|

| Standard enthalpy of formation | -225.4 | kJ/mol | 298 K, 1 atm |

| Standard entropy | 42.3 | J/(mol·K) | 298 K, 1 atm |

| Standard Gibbs free energy | -198.7 | kJ/mol | 298 K, 1 atm |

| Heat capacity (298 K) | 67.8 | J/(mol·K) | 298 K |

| Decomposition enthalpy | +54.2 | kJ/mol | 298 K |

| Activation energy (decomposition) | 58.9 | kJ/mol | Average |

| Melting point | 118 | °C | Standard |

| Boiling point (decomp.) | 244 (decomp.) | °C | Standard |

| Density | 3.44 | g/cm³ | 25°C |

| Vapor pressure (298 K) | 1.2×10⁻⁶ | Pa | 25°C |

Physical Description

YELLOWISH WHITE HYGROSCOPIC CRYSTALLINE POWDER.

Density

3.6 g/cm³

Melting Point

118 °C